4,6-Difluoro-1H-indole-5-carboxylic acid
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Overview
Description
4,6-Difluoro-1H-indole-5-carboxylic acid: is a fluorinated indole derivative. Indole derivatives are significant heterocyclic compounds found in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Difluoro-1H-indole-5-carboxylic acid can be achieved through several methods. One common approach involves the fluorination of indole derivatives using reagents such as Selectfluor. The reaction typically proceeds under mild conditions, allowing for the selective introduction of fluorine atoms at the desired positions on the indole ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4,6-Difluoro-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reactions typically occur under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
4,6-Difluoro-1H-indole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4,6-Difluoro-1H-indole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to specific receptors or enzymes, leading to altered biological activities. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid
- 5,7-Difluoro-3-methyl-1H-indole-2-carboxylic acid
Uniqueness
4,6-Difluoro-1H-indole-5-carboxylic acid is unique due to the specific positions of the fluorine atoms on the indole ring, which can significantly influence its chemical reactivity and biological activity compared to other fluorinated indole derivatives .
Properties
Molecular Formula |
C9H5F2NO2 |
---|---|
Molecular Weight |
197.14 g/mol |
IUPAC Name |
4,6-difluoro-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C9H5F2NO2/c10-5-3-6-4(1-2-12-6)8(11)7(5)9(13)14/h1-3,12H,(H,13,14) |
InChI Key |
MNJWMXHQXANBGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CC(=C(C(=C21)F)C(=O)O)F |
Origin of Product |
United States |
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